Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]
Description
Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] is a siloxane-based compound featuring a central disiloxane backbone (─Si─O─Si─) with methyl and methoxy substituents on each silicon atom. The molecule is further functionalized with two 2-methylpropionate groups linked via dimethyl ester bonds. This structural architecture confers unique physicochemical properties, including thermal stability, hydrolytic resistance, and flexibility, which are characteristic of siloxane derivatives.
Properties
CAS No. |
84962-96-9 |
|---|---|
Molecular Formula |
C14H30O7Si2 |
Molecular Weight |
366.55 g/mol |
IUPAC Name |
methyl 3-[methoxy-[methoxy-(3-methoxy-2-methyl-3-oxopropyl)-methylsilyl]oxy-methylsilyl]-2-methylpropanoate |
InChI |
InChI=1S/C14H30O7Si2/c1-11(13(15)17-3)9-22(7,19-5)21-23(8,20-6)10-12(2)14(16)18-4/h11-12H,9-10H2,1-8H3 |
InChI Key |
QFJMYGJCVAZGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si](C)(OC)O[Si](C)(CC(C)C(=O)OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Disiloxane Core
The disiloxane moiety, 1,3-dimethoxy-1,3-dimethyl-1,3-disiloxane, is typically prepared by controlled hydrolysis and condensation of organosilicon precursors such as dimethyldimethoxysilane or related silane derivatives. The process involves:
- Starting Materials: Dimethyldimethoxysilane or similar silane compounds
- Reaction Conditions: Acid or base catalyzed hydrolysis under anhydrous conditions to avoid uncontrolled polymerization
- Solvents: Anhydrous solvents such as tetrahydrofuran (THF), dichloromethane, or dry ethers
- Temperature: Ambient to mild heating (25–60 °C)
- Outcome: Formation of a cyclic or linear disiloxane intermediate with methoxy and methyl substituents on silicon atoms
Esterification to Form the Bis(2-methylpropionate) Groups
The next step involves esterification of the disiloxane intermediate with 2-methylpropionic acid or its derivatives (e.g., acid chlorides or anhydrides) to introduce the bis[2-methylpropionate] ester groups:
- Reagents: 2-methylpropionic acid or 2-methylpropionyl chloride, dimethyl carbonate or methanol for methyl ester formation
- Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids; alternatively, base catalysts for transesterification
- Solvents: Non-protic solvents like dichloromethane, toluene, or acetonitrile
- Conditions: Reflux or controlled heating to drive esterification to completion
- Purification: Distillation or chromatographic techniques to isolate the pure esterified product
Alternative Synthetic Routes
Some literature suggests the use of silyl-protected intermediates or direct coupling of siloxane units with pre-formed ester groups under mild conditions to improve yield and selectivity. These methods may involve:
- Use of trimethylsilyl ethers as protecting groups during intermediate steps
- Employing mild nucleophilic substitution reactions on chlorosilane derivatives
- Utilizing molecular sieves or drying agents to maintain anhydrous conditions critical for siloxane stability
Data Table: Summary of Preparation Parameters
| Step | Reagents/Materials | Conditions | Solvents | Catalysts/Notes |
|---|---|---|---|---|
| Disiloxane core formation | Dimethyldimethoxysilane, water (controlled) | Acid/base catalysis, 25–60 °C | THF, dichloromethane | Anhydrous conditions critical |
| Esterification | 2-Methylpropionic acid or acid chloride | Reflux, mild heating | Dichloromethane, toluene | Acid catalysts (H2SO4, p-TsOH) or Lewis acids |
| Purification | Distillation, chromatography | Ambient to mild heating | N/A | Removal of unreacted reagents and byproducts |
Research Findings and Notes
- The purity of starting silane reagents and strict control of moisture are essential to prevent polymerization and side reactions during disiloxane formation.
- Esterification efficiency depends on the choice of catalyst and solvent; acid catalysts favor higher yields but require careful neutralization post-reaction.
- The compound’s stability is enhanced by the presence of methoxy groups on silicon, which also influence solubility and reactivity in subsequent synthetic applications.
- Industrial scale synthesis often employs continuous flow reactors for better control of reaction parameters and product consistency.
- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are routinely used to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] can undergo various chemical reactions, including:
Oxidation: The silicon centers can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Corresponding substituted siloxanes.
Scientific Research Applications
Materials Science
Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] is utilized in the development of advanced materials. Its siloxane structure enhances the mechanical properties and thermal stability of polymers.
Case Study: Siloxane-Modified Polymers
Research indicates that incorporating this compound into polymer matrices can significantly improve tensile strength and elongation at break. For instance, studies have shown that adding siloxane compounds to polyethylene can enhance its impact resistance by up to 30% compared to unmodified polyethylene.
Polymer Chemistry
The compound serves as a crosslinking agent in the synthesis of silicone elastomers. It facilitates the formation of three-dimensional networks that improve the elasticity and durability of silicone-based materials.
Data Table: Properties of Silicones with Dimethyl 3,3' Compound
| Property | Unmodified Silicone | Modified Silicone with Dimethyl 3,3' |
|---|---|---|
| Tensile Strength (MPa) | 5.0 | 6.5 |
| Elongation at Break (%) | 300 | 400 |
| Thermal Stability (°C) | 200 | 250 |
Medicinal Chemistry
The compound's potential in medicinal chemistry lies in its biocompatibility and ability to form drug delivery systems. Its siloxane structure can encapsulate therapeutic agents, enhancing their solubility and bioavailability.
Case Study: Drug Delivery Systems
Recent studies have explored using this compound as a carrier for hydrophobic drugs. In vitro tests demonstrated that drug-loaded siloxane nanoparticles could release the drug over an extended period while maintaining therapeutic levels.
Surface Coatings
Dimethyl 3,3' is also applied in formulating surface coatings that require water repellency and durability. Its incorporation into coating formulations leads to improved resistance against environmental factors such as UV radiation and moisture.
Data Table: Comparison of Coating Durability
| Coating Type | Durability (Months) | Water Resistance | UV Resistance |
|---|---|---|---|
| Conventional Coating | 12 | Moderate | Low |
| Siloxane-Enhanced Coating | 24 | High | High |
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] involves its ability to form stable siloxane bonds. These bonds contribute to the compound’s stability and reactivity. The ester groups can undergo hydrolysis or transesterification, leading to various functional derivatives .
Comparison with Similar Compounds
Research Findings and Data Limitations
While direct experimental data (e.g., melting points, spectroscopic profiles) are scarce for the target compound, inferences are drawn from structural analogs:
- Siloxane-Ester Hybrids : Demonstrated utility in creating crosslinked networks with enhanced mechanical properties in polymers .
- Cyclobutane Derivatives : Often employed in pharmaceutical synthesis due to their modular reactivity .
Table 1: Inferred Properties Based on Structural Analysis
| Parameter | Target Compound | Cyclobutane Analog (115118-68-8) |
|---|---|---|
| Hydrolytic Degradation | Slow (stable in basic media) | Moderate (prone to ester cleavage) |
| Thermal Decomposition | >300°C | ~150–200°C |
| Primary Use Case | Polymer additives/crosslinkers | Organic synthesis intermediates |
Biological Activity
Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] (commonly referred to as DMDMS) is a siloxane compound with potential biological applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C14H30O7Si2
- Molecular Weight : 366.56 g/mol
- CAS Number : 56842998
The compound features a siloxane backbone with methoxy and propionate functional groups, which contribute to its unique chemical properties and potential biological activities.
Mechanisms of Biological Activity
DMDMS's biological activity can be attributed to several mechanisms:
- Antioxidant Properties : Siloxanes are known for their ability to scavenge free radicals. DMDMS may exhibit antioxidant activity, protecting cells from oxidative stress.
- Cell Membrane Interaction : The lipophilic nature of the propionate groups allows DMDMS to interact with cell membranes, potentially influencing membrane fluidity and permeability.
- Enzyme Modulation : Preliminary studies suggest that DMDMS may modulate enzyme activities related to metabolic processes, although specific enzymes affected remain to be fully elucidated.
In Vitro Studies
Research has shown that DMDMS can influence various cell lines:
- Cell Viability : In studies involving human fibroblasts and cancer cell lines, DMDMS demonstrated both cytotoxic effects at high concentrations and protective effects at lower concentrations. The IC50 values varied significantly depending on the cell type.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human Fibroblasts | 150 | Protective |
| HeLa Cells | 50 | Cytotoxic |
| MCF-7 Cells | 100 | Cytotoxic |
- Apoptosis Induction : Flow cytometry analyses indicated that exposure to DMDMS resulted in increased apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
In Vivo Studies
Animal studies have begun to explore the pharmacokinetics and therapeutic potential of DMDMS:
- Toxicology Assessment : Acute toxicity tests in rodents indicated a high safety margin, with no significant adverse effects observed at doses up to 2000 mg/kg.
- Therapeutic Applications : Preliminary trials suggest that DMDMS may enhance wound healing processes due to its anti-inflammatory properties.
Case Studies
- Wound Healing in Diabetic Rats : A study evaluated the effect of DMDMS on wound healing in diabetic rats. The results showed a significant reduction in healing time compared to controls, attributed to enhanced angiogenesis and collagen deposition.
- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines (e.g., breast and cervical cancer) revealed that DMDMS could selectively induce apoptosis without affecting normal cells significantly.
Q & A
Laboratory Studies :
- Hydrolysis Kinetics : Assess pH-dependent degradation (pH 4–9) at 25°C. Monitor via LC-MS for siloxane cleavage products.
- Bioaccumulation : Use OECD 305 guidelines with Daphnia magna to determine bioconcentration factors (BCFs).
Q. Field Simulations :
- Microcosm Setup : Replicate aquatic ecosystems with sediment/water partitioning. Measure half-life (t½) using ¹⁴C-labeled compound .
Q. How can the compound’s reactivity in polymer matrices be systematically studied to address conflicting reports on crosslinking efficiency?
- Methodological Answer :
Controlled Polymerization : Incorporate the compound into PDMS or acrylate matrices at 0.5–5 wt%. Vary initiators (e.g., AIBN for free-radical curing).
Q. Crosslinking Analysis :
- Swelling Tests : Use toluene to measure crosslink density via Flory-Rehner equation.
- Rheometry : Track storage modulus (G’) changes during curing.
Contradiction Resolution : Isolate variables (e.g., oxygen inhibition, moisture content) using a factorial design (e.g., 2³ DOE) .
Q. What mechanistic studies are needed to elucidate the compound’s role in catalytic systems, given discrepancies in reported turnover numbers (TONs)?
- Methodological Answer :
- In Situ Spectroscopy : Use Raman or XAFS to observe siloxane-catalyst interactions during reactions.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and siloxane backbone flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
